N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is a triazine-based compound featuring a dimethylamino group at the 4-position, a methoxy group at the 6-position, and a 3-fluorobenzamide moiety linked via a methyl bridge. The compound’s synthesis likely involves nucleophilic substitution and amide coupling, with characterization via NMR, HRMS, and FT-IR, as seen in related triazine derivatives .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQAXLBRXXZUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous triazine derivatives:
Key Observations:
- The 3-fluorobenzamide group introduces steric and electronic effects distinct from sulfonamides (prosulfuron) or ureido linkages (), which may influence target binding .
- Biological Relevance: Sulfonamide-linked triazines (e.g., prosulfuron) inhibit acetolactate synthase (ALS) in plants, a common herbicide mechanism . The target’s benzamide group may diverge in mode of action. Morpholino-substituted triazines () are often explored for kinase inhibition, suggesting the target compound’s dimethylamino group could align with pharmaceutical applications .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological applications. This compound features a triazine ring structure that is known for its diverse reactivity and biological activity. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N6O2F. Its structure includes:
- A triazine ring with dimethylamino and methoxy substitutions.
- A 3-fluorobenzamide moiety which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways, leading to various biological effects.
2. Receptor Interaction:
this compound may interact with cellular receptors, modulating their signaling pathways. This interaction can affect cellular responses and influence processes such as cell proliferation and apoptosis.
3. DNA/RNA Interaction:
The compound may intercalate with DNA or RNA strands, potentially affecting transcription and translation processes. This mechanism is crucial in understanding its role in cancer therapy where gene expression modulation is desired.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various studies:
Table 1: Summary of Biological Activity
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antitumor Activity
In vitro studies revealed that this compound induced apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit DHFR was particularly noted as a mechanism for reducing tumor growth.
Case Study 2: Kinase Inhibition
A recent study evaluated the compound's effectiveness as a RET kinase inhibitor. The results indicated that it could significantly reduce RET kinase activity, which is crucial for certain cancers driven by mutations in this pathway. This positions the compound as a promising candidate for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
